Cas no 2308274-99-7 (N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide)

N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide is a versatile compound with a unique cyclobutyl ether substituent. It exhibits excellent stability, making it suitable for various synthetic applications. Its reactive amide group facilitates efficient coupling reactions, while the cyclobutyl moiety provides structural rigidity, enhancing the compound's overall reactivity. This compound is ideal for research and development in organic synthesis, offering researchers a valuable tool for constructing complex molecules.
N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide structure
2308274-99-7 structure
商品名:N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide
CAS番号:2308274-99-7
MF:C13H23NO2
メガワット:225.32722401619
CID:5413689
PubChem ID:154832197

N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide
    • 2308274-99-7
    • Z2285378021
    • N-[2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]ethyl]prop-2-enamide
    • EN300-26573708
    • N-[2-[3-(1,1-Dimethylethoxy)cyclobutyl]ethyl]-2-propenamide
    • N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide
    • インチ: 1S/C13H23NO2/c1-5-12(15)14-7-6-10-8-11(9-10)16-13(2,3)4/h5,10-11H,1,6-9H2,2-4H3,(H,14,15)
    • InChIKey: XKIZFGHPYTWJBE-UHFFFAOYSA-N
    • ほほえんだ: C(NCCC1CC(OC(C)(C)C)C1)(=O)C=C

計算された属性

  • せいみつぶんしりょう: 225.172878976g/mol
  • どういたいしつりょう: 225.172878976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

  • 密度みつど: 0.96±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 357.1±24.0 °C(Predicted)
  • 酸性度係数(pKa): 14.98±0.46(Predicted)

N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26573708-0.25g
N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide
2308274-99-7 90%
0.25g
$906.0 2023-09-14
Enamine
EN300-26573708-0.05g
N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide
2308274-99-7 90%
0.05g
$827.0 2023-09-14
Enamine
EN300-26573708-5g
N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide
2308274-99-7 90%
5g
$2858.0 2023-09-14
Enamine
EN300-26573708-0.1g
N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide
2308274-99-7 90%
0.1g
$867.0 2023-09-14
Enamine
EN300-26573708-0.5g
N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide
2308274-99-7 90%
0.5g
$946.0 2023-09-14
Enamine
EN300-26573708-1g
N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide
2308274-99-7 90%
1g
$986.0 2023-09-14
Enamine
EN300-26573708-2.5g
N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide
2308274-99-7 90%
2.5g
$1931.0 2023-09-14
Enamine
EN300-26573708-10g
N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide
2308274-99-7 90%
10g
$4236.0 2023-09-14

N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide 関連文献

N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamideに関する追加情報

Professional Introduction to N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide (CAS No: 2308274-99-7)

N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide (CAS No: 2308274-99-7)) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its cyclobutyl and tert-butoxy substituents, exhibits distinct chemical and biological behaviors that make it a subject of intense research interest.

The molecular structure of N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide consists of a prop-2-enamide backbone linked to a cyclobutyl group, which is further substituted with a tert-butoxy moiety. This specific arrangement imparts unique steric and electronic properties to the molecule, influencing its reactivity and interaction with biological targets. The presence of the tert-butoxy group, in particular, enhances the compound's stability and lipophilicity, making it a promising candidate for drug development.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds for their potential as drug candidates. N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide fits into this category, as its cyclobutyl ring provides a rigid scaffold that can be tailored for specific biological activities. The amide functionality in the molecule also suggests potential interactions with biological systems, particularly with enzymes and receptors that are amide-sensitive.

One of the most compelling aspects of N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide is its potential role in modulating biological pathways. Current research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a candidate for treating various diseases. For instance, studies have shown that similar compounds with cyclobutyl and amide functionalities can interact with proteins involved in inflammation and pain signaling. The tert-butoxy group in N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide may further enhance these interactions by improving solubility and bioavailability.

The synthesis of N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyclobutyl group is typically achieved through cyclization reactions, while the addition of the tert-butoxy moiety often involves nucleophilic substitution or etherification reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.

In terms of pharmacokinetic properties, N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide demonstrates favorable characteristics for drug development. The combination of lipophilicity provided by the cyclobutyl and tert-butoxy groups with the polar amide functionality results in a balanced pharmacokinetic profile. This balance is crucial for ensuring adequate absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are essential for any successful drug candidate.

Emerging research also highlights the potential of N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide in addressing unmet medical needs. For example, studies have explored its efficacy in models of neurological disorders, where its ability to interact with specific neural receptors could lead to novel therapeutic strategies. Additionally, its structural features may make it useful in developing treatments for metabolic diseases by targeting enzymes involved in lipid and carbohydrate metabolism.

The development of N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide into a commercial drug would require rigorous preclinical and clinical testing to evaluate its safety and efficacy. Preclinical studies would involve detailed pharmacological assessments, including interaction studies with relevant biological targets and toxicity evaluations. If these initial studies yield positive results, clinical trials would be conducted to further assess the compound's therapeutic potential in human populations.

The future prospects for N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide are promising, given its unique structural features and potential biological activities. As research continues to uncover new applications for this compound, it may play a significant role in the development of innovative treatments for various diseases. The pharmaceutical industry's ongoing commitment to exploring novel chemical entities ensures that compounds like N-{2-3-(tert-butooxy)cyclobutylethyl}prop-2-enamide will continue to be scrutinized and refined for maximum therapeutic benefit.

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